1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-
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Overview
Description
1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds widely recognized for their presence in many natural products and pharmaceuticals. The addition of fluorine, phenylsulfonyl, and piperidinylmethyl groups to the indole structure can significantly alter its chemical and biological properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting with a suitable precursor, such as an aniline derivative, the indole core can be synthesized through Fischer indole synthesis or other cyclization methods.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Sulfonylation: The phenylsulfonyl group can be introduced via sulfonyl chloride reagents in the presence of a base.
Attachment of the Piperidinylmethyl Group: This step might involve nucleophilic substitution reactions using piperidine derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of sulfonyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent due to its unique structural features.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- would depend on its specific interactions with molecular targets. It might involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The fluorine atom and sulfonyl group could play crucial roles in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-methyl-: Lacks the piperidinylmethyl group.
1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-: Chlorine instead of fluorine.
1H-Indole, 6-fluoro-3-(methylsulfonyl)-1-(4-piperidinylmethyl)-: Methylsulfonyl instead of phenylsulfonyl.
Properties
CAS No. |
651334-62-2 |
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Molecular Formula |
C20H21FN2O2S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-(piperidin-4-ylmethyl)indole |
InChI |
InChI=1S/C20H21FN2O2S/c21-16-6-7-18-19(12-16)23(13-15-8-10-22-11-9-15)14-20(18)26(24,25)17-4-2-1-3-5-17/h1-7,12,14-15,22H,8-11,13H2 |
InChI Key |
FXHOGKVQWMHYON-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2C=C(C3=C2C=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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